molecular formula C23H24O7 B1245263 (2S)-5,7-Dimethoxy-8-(2S-hydroxy-3-methyl-3-butenyl)-3',4'-methylenedioxyflavanone

(2S)-5,7-Dimethoxy-8-(2S-hydroxy-3-methyl-3-butenyl)-3',4'-methylenedioxyflavanone

Cat. No. B1245263
M. Wt: 412.4 g/mol
InChI Key: HEQLSVWMTJXPGS-YJBOKZPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-5,7-dimethoxy-8-(2S-hydroxy-3-methyl-3-butenyl)-3',4'-methylenedioxyflavanone is an extended flavonoid that is 3',4'-methylenedioxyflavanone substituted by methoxy groups at positions 5 and 7 and a 2-hydroxy-3-methyl-3-butenyl moiety at position 8 (the 2S stereoisomer). Isolated from the stem barks of Pongamia pinnata, it acts as a an inducer of quinone reductase, a phase II enzyme that protects cells against reactive, toxic and potentially carcinogenic species. It has a role as a metabolite and an antineoplastic agent. It is an extended flavonoid, a member of benzodioxoles, a dimethoxyflavanone and a secondary alcohol.

Scientific Research Applications

Phytochemical Properties and Isolation

Antibacterial and Antifungal Properties

  • This flavanone has shown potential antibacterial and antifungal properties. Research on Eysenhardtia texana identified flavanones with similar structural features exhibiting antimicrobial activity (Wächter et al., 1999).

Use in Biopharmaceutic Studies

  • The compound has been included in studies focusing on human skin permeation, particularly in the context of prenylated flavanones. This indicates its potential in transdermal drug delivery and biopharmaceutical applications (Bustos-Salgado et al., 2020).

Synthesis and Derivatives

  • Research on the synthesis and characterization of flavanone derivatives, including studies on (2S)-5,7-dimethoxy-3',4'-methylenedioxyflavanone, highlights its importance in chemical synthesis and the potential for developing new pharmacologically active compounds (Naqvi, 2018).

Antimicrobial Activity

  • Studies have shown that certain flavanones, including variants of the compound , exhibit notable antimicrobial activities. This suggests their potential use in developing antibacterial agents (Zhou & Wan, 2015).

properties

Product Name

(2S)-5,7-Dimethoxy-8-(2S-hydroxy-3-methyl-3-butenyl)-3',4'-methylenedioxyflavanone

Molecular Formula

C23H24O7

Molecular Weight

412.4 g/mol

IUPAC Name

(2S)-2-(1,3-benzodioxol-5-yl)-8-[(2S)-2-hydroxy-3-methylbut-3-enyl]-5,7-dimethoxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C23H24O7/c1-12(2)15(24)8-14-19(26-3)10-21(27-4)22-16(25)9-18(30-23(14)22)13-5-6-17-20(7-13)29-11-28-17/h5-7,10,15,18,24H,1,8-9,11H2,2-4H3/t15-,18-/m0/s1

InChI Key

HEQLSVWMTJXPGS-YJBOKZPZSA-N

Isomeric SMILES

CC(=C)[C@H](CC1=C2C(=C(C=C1OC)OC)C(=O)C[C@H](O2)C3=CC4=C(C=C3)OCO4)O

Canonical SMILES

CC(=C)C(CC1=C2C(=C(C=C1OC)OC)C(=O)CC(O2)C3=CC4=C(C=C3)OCO4)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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